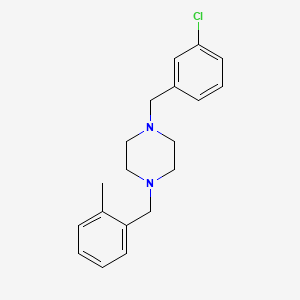![molecular formula C18H28N4O4S B10884024 1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine](/img/structure/B10884024.png)
1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine, also known by its chemical formula C10H13N3O4S, is a compound that combines a piperazine ring with a sulfonyl group and a nitrophenyl moiety. Let’s break down its structure:
Piperazine Ring: The central piperazine ring provides flexibility and plays a crucial role in its biological activity.
Sulfonyl Group: The sulfonyl (SO) group contributes to the compound’s reactivity and stability.
Nitrophenyl Moiety: The nitrophenyl group adds aromaticity and influences its chemical properties.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the reaction of 1-(2-aminophenyl)piperazine with a sulfonyl chloride derivative. The reaction proceeds under appropriate conditions to yield the desired product.
Industrial Production:: While industrial-scale production methods may vary, manufacturers typically optimize the synthetic route for efficiency, yield, and purity. Detailed industrial processes are proprietary, but they follow similar principles.
Chemical Reactions Analysis
1-[(2-Nitrophenyl)sulfonyl]-4-(1-propylpiperidin-4-yl)piperazine undergoes various chemical reactions:
Reduction: Reduction of the nitro group (NO) to an amino group (NH) can occur using reducing agents.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions.
Oxidation: Oxidation of the piperazine ring or other functional groups may lead to new derivatives.
Common reagents include reducing agents (e.g., SnCl2, NaBH4), nucleophiles (e.g., amines), and oxidizing agents (e.g., KMnO4).
Scientific Research Applications
This compound finds applications across various fields:
Medicine: It may exhibit pharmacological effects, such as enzyme inhibition or receptor modulation.
Chemical Biology: Researchers use it as a probe to study biological processes.
Industry: It could serve as a precursor for other compounds or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular pathways. Further studies are needed to elucidate its precise mode of action.
Properties
Molecular Formula |
C18H28N4O4S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-4-(1-propylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C18H28N4O4S/c1-2-9-19-10-7-16(8-11-19)20-12-14-21(15-13-20)27(25,26)18-6-4-3-5-17(18)22(23)24/h3-6,16H,2,7-15H2,1H3 |
InChI Key |
PAHGRYFQGLQOQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B10883943.png)
![6,7-dimethoxy-3-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-benzofuran-1(3H)-one](/img/structure/B10883944.png)
![(2,3-Dimethoxyphenyl){4-[(2-nitrophenyl)sulfonyl]piperazin-1-yl}methanone](/img/structure/B10883957.png)
![Azepan-1-yl[1-(phenylcarbonyl)piperidin-3-yl]methanone](/img/structure/B10883976.png)
![N-[(2-bromophenyl)carbamothioyl]pyridine-3-carboxamide](/img/structure/B10883983.png)
methanone](/img/structure/B10883987.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B10884007.png)
![5-(3-Bromophenyl)-4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10884017.png)

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884034.png)
![1-[4-(Naphthalene-1-carbonyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10884039.png)
![4-[(7-Benzyl-8,9-diphenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl]-2-methoxyphenyl methyl ether](/img/structure/B10884043.png)
![N'-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenyl-1H-pyrrol-2-yl]-N,N-dipropylimidoformamide](/img/structure/B10884048.png)
